N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Description
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide is a chloroacetamide derivative featuring a 4-bromophenylsulfanyl group attached to the para position of the phenyl ring. Its molecular formula is C₁₄H₁₁BrClNOS, with a molecular weight of 356.66 g/mol. The compound’s structure combines a chloroacetamide backbone with a sulfur-bridged aromatic system, which influences its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPUYASHEGDWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367871 | |
| Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38007-83-9 | |
| Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide typically involves the reaction of 4-bromothiophenol with 4-chloroacetylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: New amide or thioether derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide. Research indicates that the presence of the bromine atom enhances its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications as antimicrobial agents in pharmaceuticals .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays using DPPH and ABTS methods revealed that it possesses moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity was compared with standard agents like ascorbic acid and butylated hydroxytoluene (BHT), showing promising results .
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing a sulfonamide moiety. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Agricultural Applications
Fungicidal Activity
In agricultural science, this compound has been explored for its fungicidal properties. Its effectiveness against various fungal pathogens suggests its potential use as a biopesticide. The compound's ability to disrupt fungal cell membranes has been identified as a key mechanism of action, providing an environmentally friendly alternative to traditional fungicides .
Material Science
Polymer Chemistry
The compound has applications in polymer chemistry as well. It can act as a crosslinking agent or modifier in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for advanced material applications .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, antioxidants, anticancer compounds | Significant antibacterial activity; moderate antioxidant properties; potential anticancer effects |
| Agricultural Science | Biopesticides | Effective against fungal pathogens |
| Material Science | Crosslinking agents in polymers | Improved mechanical properties and thermal stability |
| Safety and Toxicology | Risk assessment for therapeutic/agricultural use | Varies by derivative; some low toxicity observed |
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
- N-(2-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (C₁₄H₁₁BrClNOS): Key Differences: The bromine substituent is on the 2-position of the phenyl ring instead of the 4-position, and the sulfanyl group is attached to a 4-chlorophenyl ring. The chlorine substituent may also modulate solubility and metabolic stability compared to bromine .
Thiazole- and Heterocycle-Containing Derivatives
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide (C₁₄H₁₀BrClN₂OS): Key Differences: Incorporates a thiazole ring instead of a sulfanyl-bridged phenyl system. Impact: The thiazole moiety enhances π-π stacking and hydrogen-bonding capabilities, improving antimicrobial and antiproliferative activities. Reported MIC values against E. coli and S. aureus were ≤12.5 µg/mL, superior to non-heterocyclic analogs .
Sulfur-Modified Derivatives
- 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (C₁₇H₁₂BrClN₂O₂S₂): Key Differences: Features a sulfinyl (SO) group instead of sulfanyl (S). Such derivatives are often explored for kinase inhibition .
- N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (C₂₂H₁₆ClF₃N₃OS): Key Differences: Includes a trifluoromethylpyridine ring, introducing strong electron-withdrawing effects. Impact: The trifluoromethyl group enhances metabolic stability and bioavailability, making this derivative suitable for prolonged therapeutic action .
Simplified Chloroacetamide Derivatives
- N-(4-Bromophenyl)-2-chloroacetamide (C₈H₇BrClNO): Key Differences: Lacks the sulfanylphenyl bridge, simplifying the structure. Impact: Reduced molecular weight (264.51 g/mol) and lipophilicity (LogP ≈ 2.1 vs. 3.5 for the target compound) may limit cellular uptake and target engagement in hydrophobic environments .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity : Thiazole-containing derivatives (e.g., ) exhibit enhanced activity due to improved target binding via heterocyclic interactions. The target compound’s sulfanyl group may offer similar benefits but requires empirical validation .
- Solubility and Bioavailability : Sulfinyl and trifluoromethyl groups improve solubility but may reduce blood-brain barrier penetration. The target compound’s moderate lipophilicity (LogP ≈ 3.5) balances these factors .
- Metabolic Stability : Bromine substituents in the target compound may slow hepatic metabolism compared to chlorine analogs, extending half-life .
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound features a sulfanyl group and a chloroacetamide moiety , which are critical for its biological interactions. The presence of the bromine atom in the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties . The antimicrobial efficacy is often evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective (specific strains) | Moderate | Limited |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | High | Moderate | High |
| N-(substituted phenyl)-2-chloroacetamides | Varies (high for some) | Low to moderate | Moderate |
Studies have shown that derivatives of thiazole, which share structural similarities with our compound, demonstrate significant antimicrobial activity by inhibiting bacterial lipid biosynthesis and other mechanisms . The specific interactions of this compound with microbial targets remain an area for further investigation.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For instance, compounds derived from similar structures have been tested against cancer cell lines such as MCF7 (human breast adenocarcinoma) using assays like Sulforhodamine B (SRB) to assess cytotoxicity.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD (to be determined) | Inhibition of cell proliferation |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 15.6 | Induction of apoptosis |
| Other derivatives | Varies widely | Various mechanisms |
In vitro studies suggest that certain derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting proliferation . Molecular docking studies have also been employed to elucidate the binding modes of these compounds with specific receptors involved in cancer pathways .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives, including those similar to this compound. Results indicated that compounds with bromine substitutions showed enhanced activity against both bacterial and fungal strains compared to their non-brominated counterparts .
- Anticancer Screening : Another significant study focused on the anticancer properties of thiazole derivatives. It was found that certain compounds led to a marked reduction in cell viability in MCF7 cells, suggesting that structural modifications could enhance their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide, and what experimental conditions are critical for optimizing yield?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 2-chloroacetamide intermediates with 4-[(4-bromophenyl)sulfanyl]aniline under reflux conditions (150°C) in the presence of pyridine and zeolite catalysts to enhance regioselectivity . Solvent choice (e.g., dry acetone) and base (K₂CO₃) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/ice-HCl mixture) ensures >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology :
- X-ray crystallography confirms molecular geometry, bond lengths, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Spectroscopy :
- ¹H/¹³C NMR verifies substituent positions and purity.
- FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C aromatic vibrations at ~690 cm⁻¹).
- HPLC-MS ensures mass consistency (expected m/z ~395.7 for C₁₄H₁₀BrClNOS) .
Q. What are the primary research applications of this compound in academic settings?
- Applications :
- Synthetic intermediate : Used to prepare triazole, oxadiazole, and thiadiazine derivatives for medicinal chemistry studies .
- Fluorescent probes : Functionalized onto macrocycles (e.g., thiacalix[4]arene) for selective Hg(II) ion detection via spectrophotometric/spectrofluorimetric analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Dose-response validation : Use standardized cytotoxicity assays (e.g., SRB assay ) across multiple cell lines to account for variability.
- Structural analogs : Synthesize and test derivatives with controlled modifications (e.g., bromine/chlorine substitution) to isolate pharmacophore contributions .
- Computational modeling : Perform docking studies to correlate activity with binding affinities (e.g., using AutoDock Vina) .
Q. What mechanistic insights have been gained from studying its interactions with metal ions like Hg(II)?
- Findings :
- Stoichiometry : The compound forms a 1:1 complex with Hg(II), confirmed by Job’s plot analysis .
- Binding mode : Sulfur (thioether) and oxygen (acetamide) act as coordination sites, validated via UV-Vis titration (λₘₐₐ shift from 280 nm to 320 nm) and DFT calculations .
- Quantum yield : Complexation increases fluorescence quantum yield (Φ from 0.12 to 0.45), enabling trace-level Hg(II) detection .
Q. How does crystallographic data inform the design of derivatives with enhanced stability or activity?
- Insights :
- Packing interactions : Intramolecular hydrogen bonds (e.g., N–H···O) stabilize the planar acetamide moiety, guiding substituent placement to avoid steric clashes .
- Conformational flexibility : The dihedral angle between the bromophenyl and acetamide groups (~15°) influences solubility and bioactivity. Derivatives with smaller angles exhibit improved membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
